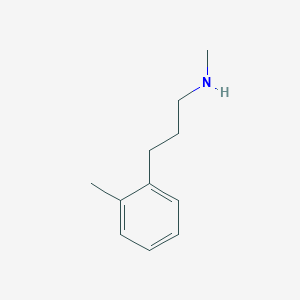

Methyl-(3-O-tolyl-propyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-methyl-3-(2-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17N/c1-10-6-3-4-7-11(10)8-5-9-12-2/h3-4,6-7,12H,5,8-9H2,1-2H3 |

InChI Key |

BJUJXKPPOKQZSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CCCNC |

Origin of Product |

United States |

Advanced Reaction Mechanisms in Amine Chemistry

Mechanistic Studies of Amine Alkylation and Acylation Reactions

The alkylation and acylation of amines are fundamental transformations for the formation of carbon-nitrogen bonds. In the context of Methyl-(3-o-tolyl-propyl)-amine, these reactions introduce new alkyl or acyl groups, respectively, to the nitrogen atom.

Alkylation Reactions: The alkylation of secondary amines like this compound typically proceeds via an SN2 mechanism. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. A significant challenge in amine alkylation is controlling the extent of the reaction, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, the steric hindrance around the nitrogen of a tertiary amine can be greater than that of a secondary amine, which can slow down the rate of subsequent alkylation. masterorganicchemistry.com Selective mono-alkylation can be achieved under specific conditions, for instance, by using cesium hydroxide (B78521) which favors mono-N-alkylation over dialkylation. organic-chemistry.org Another approach involves the use of N-aryl-N-aminopyridinium salts which undergo N-alkylation and in situ depyridylation to yield secondary aryl-alkyl amines without over-alkylation products. nih.gov

Acylation Reactions: Acylation of this compound involves the reaction with an acylating agent, such as an acid chloride or anhydride. This reaction is generally more straightforward to control than alkylation, as the resulting amide is significantly less basic and nucleophilic than the starting amine, thus preventing further acylation. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. While acylation of amines with activated esters is efficient, it is often not selective, and hydroxyl groups of other functional groups present in the molecule may also be acylated. nih.gov

Electron Transfer Mechanisms in Amine-Involved Transformations

Electron transfer (ET) processes are crucial in various transformations involving amines, often initiating radical-based reaction cascades. For a molecule like this compound, ET can be induced by photoredox catalysis or other chemical means. In one notable example, the depyridylation step in a self-limiting alkylation of N-aminopyridinium salts is proposed to be triggered by the transfer of electrons from cesium carbonate, which acts as both a base and a reductant. nih.gov This highlights the dual role that reagents can play in facilitating complex transformations through electron transfer.

Radical and Anionic Pathways in Aromatic Rearrangement Reactions

Rearrangement reactions offer powerful strategies for skeletal modifications of molecules. In the context of systems related to this compound, radical and anionic pathways are particularly relevant.

Truce-Smiles Rearrangement in o-Tolyl Aryl Amine Systems

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion displaces an aryl group. lakeheadu.ca This reaction is a valuable tool for forming new carbon-carbon bonds. lakeheadu.caresearchgate.net The classical Smiles rearrangement involves a heteroatom nucleophile, while the Truce modification utilizes a carbanion. lakeheadu.ca The reaction proceeds through a spiro-bicyclic Meisenheimer intermediate. lakeheadu.ca While traditionally requiring electron-withdrawing groups on the aromatic ring, recent studies have shown this is not always necessary. rsc.org In the context of an o-tolyl aryl amine system, a benzylic carbanion could potentially attack the aryl ring, leading to the migration of the aryl group. The regioselectivity of the Truce-Smiles rearrangement can be controlled by factors such as the choice of base and the presence of ligands. rsc.org For instance, the use of KN(SiMe3)2 in the presence of 18-crown-6 (B118740) has been shown to influence the outcome of the rearrangement. rsc.org

Hydrogen Atom Transfer (HAT) Processes in Reductive Transformations

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is transferred from one molecule to another. nih.gov This process is central to many reductive transformations and C-H functionalization reactions. nih.gov In the context of a molecule like this compound, HAT can be utilized to generate radical intermediates that can undergo further reactions. For example, a photoredox-catalyzed approach combining a highly reducing organic photocatalyst with a thiol HAT catalyst has been shown to enable the rapid and selective reduction of aryl halides and carbonyl compounds. researchgate.net Furthermore, HAT-initiated cyclization/reduction cascades of unsaturated nitriles have been developed for the synthesis of primary amines, employing Mn(acac)3 as a catalyst and NaBH4 as a reductant. nih.govconsensus.app

Computational Elucidation of Transition States and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, transition state structures, and reaction energetics. umn.eduauburn.edu By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway and predict the stereochemical outcome. nih.govmdpi.com For reactions involving amines, computational studies can provide insights into the role of solvents, catalysts, and substituents. auburn.edumdpi.com For example, DFT calculations have been used to study the transition states in aldol (B89426) reactions catalyzed by proline derivatives, revealing the importance of hydrogen bonding and ring puckering in determining stereoselectivity. nih.gov Similarly, computational studies of the Thorpe reaction, a self-condensation of nitriles, have explored different mechanistic proposals and the influence of solvents and substituents. mdpi.com Such computational approaches could be applied to understand the intricacies of reactions involving this compound, providing a detailed picture of the transition states and energetic barriers for its various transformations.

Unimolecular Decomposition Reactions and Stability Mechanisms of Propylamines

The stability of amines is a critical factor in their application and storage. Computational studies on the unimolecular decomposition of propylamine (B44156) and its protonated form have revealed multiple decomposition pathways. nih.govuaeu.ac.aeacs.orgresearchgate.net For trans-propylamine, the most significant decomposition pathway, both kinetically and thermodynamically, is the formation of propene and ammonia (B1221849), with an activation energy barrier of 281 kJ mol⁻¹. nih.govacs.orgresearchgate.net Other products from the decomposition of trans-propylamine include carbene, imine, cyclopropanamine, hydrogen, and methane. nih.govacs.org For the cis-isomer of protonated propylamine, the formation of propene and the ammonium ion is the most favorable reaction, with a lower activation barrier of 184 kJ mol⁻¹. uaeu.ac.aeacs.orgresearchgate.net These studies highlight that the decomposition pathways and their energy barriers are dependent on the conformation (cis vs. trans) of the propylamine. nih.govacs.org

Interactive Data Table: Decomposition Pathways of Propylamine Isomers

| Isomer | Major Products | Activation Energy (kJ mol⁻¹) |

| trans-Propylamine | Propene + NH₃ | 281 nih.govacs.orgresearchgate.net |

| cis-Propylamine | Ethene + Methylimine + H₂ | 334 nih.govacs.orgresearchgate.net |

| cis-Protonated Propylamine | Propene + NH₄⁺ | 184 uaeu.ac.aeacs.orgresearchgate.net |

These computational findings provide a fundamental understanding of the intrinsic stability and decomposition mechanisms of the propylamine scaffold, which is a core structural element of this compound.

Theoretical and Computational Investigations of Amine Structures and Reactivity

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic nature and stability of Methyl-(3-o-tolyl-propyl)-amine. These methods model the behavior of electrons within the molecule to predict a wide range of properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, a detailed picture of the molecular geometry and other key properties of this compound can be obtained. The optimized molecular structure reveals the spatial arrangement of atoms that corresponds to the lowest energy state.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| Dipole Moment | 1.2 - 1.5 D |

| Polarizability | 20 - 25 ų |

| Total Energy | Variable, dependent on basis set and functional |

Note: The values in this table are hypothetical and represent typical ranges for similar amine compounds, as specific DFT data for this compound is not publicly available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its Lewis basicity and nucleophilic character. The LUMO, in contrast, is likely distributed across the aromatic ring of the tolyl group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. In the MEP of this compound, regions of negative potential (typically colored red) would be concentrated around the nitrogen atom, indicating its suitability for electrophilic attack. The aromatic ring would exhibit a mix of electron-rich (pi system) and electron-neutral areas.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can reveal the accessible conformations of this compound by modeling the movements of its atoms and the rotations around its single bonds. The flexibility of the propyl chain and the rotation of the tolyl group are key contributors to its conformational landscape. MD simulations can identify the most stable conformers and the energy barriers between them, providing insights into how the molecule might behave in different environments.

Prediction of Reactivity and Selectivity in Amine Transformations

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure and steric factors, it is possible to forecast the most likely sites for chemical reactions. For instance, the nitrogen atom is the primary site for reactions with electrophiles, such as alkylation or acylation. The aromatic ring can undergo electrophilic substitution, with the ortho and para positions relative to the propyl group being activated. Computational models can help to predict the regioselectivity of such reactions.

Ligand-Receptor Interaction Modeling through Molecular Docking Studies (focused on mechanistic insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of this compound, docking studies could be used to model its interaction with biological receptors or enzymes. These studies provide mechanistic insights by identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. The results of docking simulations can help to understand the structural basis for the molecule's potential biological activity.

Determination of Thermodynamic and Kinetic Parameters through Computational Methods

Computational methods allow for the determination of important thermodynamic and kinetic parameters that govern the behavior of this compound. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated for different states and conformations of the molecule. These parameters provide information about the stability and spontaneity of chemical processes.

Kinetic parameters, such as activation energies, can be calculated for various reaction pathways. This information is crucial for understanding the rates of chemical reactions and for elucidating reaction mechanisms. For example, computational models could be used to determine the energy barrier for the N-demethylation of this compound.

Table 2: Computationally Derived Parameters for Amine Transformations

| Parameter | Description |

|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. |

| Reaction Rate Constant (k) | A measure of the speed of a chemical reaction. |

| Enthalpy of Reaction (ΔH) | The change in heat content during a reaction. |

Note: This table lists key parameters that can be determined through computational methods for reactions involving amines.

Pharmacological Research Perspectives on Methyl 3 O Tolyl Propyl Amine and Analogues

Investigation of Radioprotective Properties and Molecular Mechanisms

The potential for amine compounds to mitigate the harmful effects of ionizing radiation is an area of significant research. While direct studies on Methyl-(3-O-tolyl-propyl)-amine are not available, the radioprotective properties of other amine derivatives provide a basis for investigation. The mechanisms underlying these protective effects are often multifactorial, involving direct interaction with DNA and the modulation of radiation-induced oxidative stress.

DNA Binding Characteristics and Interactions of Amine Ligands

Cationic amphiphilic drugs (CADs), a class of compounds that includes amine derivatives, are known to interact with DNA. nih.gov These molecules typically possess a hydrophobic ring structure and a protonatable amine group, allowing them to bind to the negatively charged phosphate (B84403) backbone of DNA. nih.govmolbiolcell.org Studies on CADs like amitriptyline, imipramine, and promethazine (B1679618) have demonstrated that their binding to DNA is primarily through an intercalative fashion. nih.gov This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, is supported by evidence from agarose (B213101) gel electrophoresis, absorption and circular dichroism spectroscopy, and ethidium (B1194527) bromide exclusion assays. nih.gov The interaction is influenced by both electrostatic and hydrophobic forces. nih.gov Understanding the DNA binding of such amine analogues is crucial as it can influence their potential genotoxicity and therapeutic applications. nih.gov

Role as Reducing Agents via Electron Transfer Mechanisms in Biological Systems

The amine functional group can play a significant role in electron transfer reactions, a key process in mitigating oxidative damage induced by ionizing radiation. The nitrogen atom in an amine possesses a lone pair of electrons, enabling it to act as an electron donor. auburn.edulibretexts.org In the context of radioprotection, this allows amine compounds to scavenge free radicals generated by radiation, thereby reducing damage to critical cellular components like DNA. e-roj.orgnih.gov

The efficiency of this electron transfer can be influenced by the molecular structure. For instance, in secondary anilines, the presence of electron-donating groups on the aromatic ring enhances the rate of single electron transfer (SET), while electron-withdrawing groups decrease it. nih.gov This suggests that the electronic properties of the tolyl group in this compound could modulate its potential as a reducing agent. The formation of an amine radical cation following SET is a key step, which can then be stabilized, preventing further damaging reactions. nih.gov

Enzymatic Interaction Mechanisms

The interaction of amine compounds with enzymes is a critical aspect of their pharmacological profile. Cationic amphiphilic amine analogues, in particular, have been shown to interact with and inhibit specific enzymes, such as phospholipases.

Inhibition of Specific Phospholipases (e.g., Lysosomal Phospholipase A2) by Cationic Amphiphilic Amine Analogues

Lysosomal phospholipase A2 (LPLA2 or PLA2G15) is an enzyme responsible for the breakdown of phospholipids (B1166683) within lysosomes. nih.govnih.gov A significant number of cationic amphiphilic drugs have been found to inhibit this enzyme. nih.gov These drugs typically feature a hydrophobic ring and an amine group that becomes protonated in the acidic environment of the lysosome. molbiolcell.orgnih.gov This protonation leads to their accumulation within the lysosome, a phenomenon known as lysosomal trapping. molbiolcell.orgebi.ac.uk

The inhibition of LPLA2 by these compounds is a key mechanism leading to drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in lysosomes. nih.gov A study of 163 drugs identified 144 as inhibitors of PLA2G15. nih.gov The inhibition appears to be related to the interference of the drug with the enzyme's ability to bind to liposomal membranes. nih.gov This understanding of how cationic amphiphilic amines inhibit LPLA2 provides a framework for predicting potential cellular effects of related compounds like this compound.

Structure-Activity Relationship (SAR) Studies in Amine-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For amine-based compounds, SAR studies have provided valuable insights into designing molecules with desired pharmacological properties.

For instance, in the development of radioprotective agents, SAR studies on hybrid compounds containing an edaravone (B1671096) analogue and a ring-opened 3-n-butylphthalide derivative showed that the nature of the amine in the side chain significantly impacts activity. nih.gov Specifically, a dimethylamino moiety resulted in the highest radioprotective effects in cellular models. nih.gov This highlights the importance of the amine substituent in modulating the compound's properties. nih.gov

Exploration of Biological Activities in Related Amine Derivatives (Mechanistic Focus)

The diverse biological activities of amine derivatives are rooted in their fundamental chemical properties. The amine functional group is a common feature in a vast number of drugs, with estimates suggesting that around 85% of drugs on the market contain amine groups. oit.edu

Propylamine (B44156) derivatives, for example, are a well-known class of antihistamines that act as H1-receptor antagonists. pharmacy180.comdrugbank.com The substitution on the phenyl ring of these compounds can significantly alter their potency. For instance, chlorination of pheniramine (B192746) at the para-position increases its antihistaminic activity nearly tenfold without a significant change in toxicity. pharmacy180.com

Furthermore, the ability of amines to act as bases and form salts is crucial for their formulation and delivery. oit.edu Many amine-containing drugs are administered as ammonium (B1175870) salts to improve water solubility and stability. oit.edu The basicity of an amine is influenced by the electronic properties of its substituents; alkyl groups tend to increase basicity, while aryl groups decrease it. libretexts.org The tolyl group in this compound, being an alkyl-substituted aryl group, would therefore be expected to have a specific influence on the compound's basicity and, consequently, its biological interactions.

The table below summarizes the key mechanistic insights gained from studying analogues of this compound.

| Pharmacological Aspect | Key Mechanistic Insight from Analogues | Relevant Analogue Class |

| Radioprotection | Intercalative DNA binding and free radical scavenging via electron transfer. | Cationic Amphiphilic Amines, Secondary Anilines |

| Enzyme Inhibition | Accumulation in lysosomes and interference with enzyme-liposome binding. | Cationic Amphiphilic Drugs |

| Structure-Activity | Amine substituents and their electronic properties critically modulate biological activity and potency. | Various Amine Derivatives |

Antifungal Activities of Amine-Containing Heterocyclic Scaffolds

The development of novel antifungal agents is a critical area of medicinal chemistry, driven by the rise of resistant fungal pathogens. Amine-containing heterocyclic compounds are a cornerstone of this research, with various scaffolds demonstrating significant fungicidal or fungistatic properties.

Research into amide derivatives incorporating heterocyclic and homocyclic amine components has identified compounds with potent activity against several plant pathogenic fungi. tandfonline.comnih.gov In one study, a series of amide derivatives were synthesized and tested against fungi such as Gibberella zeae, Helminthosporium maydis, Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. tandfonline.comnih.gov Certain compounds displayed excellent antifungal potential, in some cases comparable to the standard agricultural fungicide carbendazim. tandfonline.comnih.gov

Similarly, benzoxazole (B165842), another heterocyclic structure, has been a focus for developing agents against phytopathogenic fungi. nih.gov A study involving 45 newly synthesized benzoxazole derivatives showed that many possessed moderate to strong antifungal activities. Notably, specific compounds like 4ac and 4bc inhibited over 50% of the growth of five different fungal species, and compound 4ah achieved a 76.4% inhibition rate against Mycosphaerella melonis. nih.gov

Furthermore, hydrazine-based compounds, which feature a nitrogen-nitrogen single bond, have been explored as potent agents against opportunistic human pathogens like Candida albicans. mdpi.com Studies have shown that certain hydrazine (B178648) derivatives can significantly reduce C. albicans viability, inhibit biofilm formation, and show efficacy against drug-resistant clinical isolates. mdpi.com These findings underscore the broad potential of amine and amine-related functional groups within diverse heterocyclic systems for antifungal drug development. mdpi.com

Table 1: Antifungal Activity of Selected Heterocyclic Amine/Amide Derivatives

| Compound Class | Target Fungi | Notable Activity | Reference |

|---|---|---|---|

| Heterocyclic Amides | G. zeae, R. solani, H. maydi, B. cinerea | Activity comparable to standard carbendazim | tandfonline.comnih.gov |

| Benzoxazole Derivatives | Mycosphaerella melonis | Up to 76.4% inhibition rate | nih.gov |

Anticancer Potential of Pyrazole (B372694) and Related Amine Structures

Pyrazole, a five-membered heterocyclic diamine ring, is a well-established "privileged scaffold" in medicinal chemistry due to its versatile biological activities. nih.govresearchgate.net Its derivatives have been extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer. nih.govresearchgate.netacs.org

Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyrazole ring can dramatically influence cytotoxic efficacy against cancer cell lines. nih.govresearchgate.net For instance, research on pyrazole benzothiazole (B30560) hybrids revealed that compounds with electron-withdrawing groups exhibited potent growth inhibition against multiple cancer cell lines, including HT29 (colon), PC3 (prostate), and A549 (lung), with IC₅₀ values in the low micromolar range. nih.gov

Other studies have demonstrated the efficacy of pyrazole derivatives against different cancer types. One compound in a series of polysubstituted pyrazoles showed an IC₅₀ value of 2 µM against HepG2 hepatocellular carcinoma cells, which was more potent than the standard drug cisplatin (B142131) (IC₅₀ = 5.5 µM). nih.gov In another example, a pyrazole carbaldehyde derivative designed as a PI3 kinase inhibitor demonstrated excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 μM, significantly lower than the standard doxorubicin. nih.gov The mechanism of action for many pyrazole derivatives involves the inhibition of critical cellular targets like kinases (e.g., EGFR, CDK), tubulin, or interaction with DNA. nih.govresearchgate.net

Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | nih.gov |

| Polysubstituted Pyrazole (Compound 59) | HepG2 (Hepatocellular Carcinoma) | 2.0 | nih.gov |

| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast Cancer) | 0.25 | nih.gov |

| Aryldiazenyl Pyrazole Derivative (Compound 1) | HCT-116 (Colorectal Carcinoma) | 4.2 | nih.gov |

Analgesic and Anti-inflammatory Aspects of Morpholine (B109124) and Other Amine Derivatives

The morpholine ring is another crucial heterocyclic amine scaffold frequently incorporated into drug candidates to improve physicochemical and pharmacological properties, including analgesic and anti-inflammatory effects. researchgate.netnih.gov The modification of existing nonsteroidal anti-inflammatory drugs (NSAIDs) with amine moieties is a common strategy to enhance activity and potentially reduce side effects. benthamscience.com

In one study, amide derivatives of ibuprofen (B1674241) were synthesized using various heterocyclic amines, including morpholine. benthamscience.com The resulting compounds were tested for analgesic and anti-inflammatory activity and showed significant effects. The morpholine derivative, in particular, was highlighted for its potent activity in reducing pain and inflammation in animal models, suggesting a beneficial role for this specific amine scaffold. benthamscience.com

Further research has explored asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) bearing a morpholine Mannich base. japsonline.com While the primary compounds showed some anti-inflammatory action, the introduction of the morpholine substituent significantly enhanced this activity. Two such derivatives (compounds 4c and 4d) exhibited potent inhibition of protein denaturation, with IC₅₀ values (25.3 µM and 26.3 µM) nearly comparable to the standard drug diclofenac (B195802) sodium (IC₅₀ = 20.3 µM). japsonline.com This demonstrates that the addition of a morpholine moiety can be a powerful strategy for potentiating anti-inflammatory effects. japsonline.com Similarly, novel quinoline (B57606) derivatives bearing azetidinone scaffolds, synthesized via amine intermediates, have also shown promising anti-inflammatory and analgesic activities. nih.gov

Table 3: Anti-inflammatory Activity of Selected Amine Derivatives

| Compound Class | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| AMAC-Morpholine Derivative (4c) | Protein Denaturation | 25.3 | japsonline.com |

| AMAC-Morpholine Derivative (4d) | Protein Denaturation | 26.3 | japsonline.com |

| Diclofenac Sodium (Standard) | Protein Denaturation | 20.3 | japsonline.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbendazim |

| Cisplatin |

| Doxorubicin |

| Ibuprofen |

| Diclofenac Sodium |

| Cyclovalone |

| 2-chloro-3-formyl quinoline |

| Tetrazolo [1,5-1] quinoline-4-carbaldehyde |

| 3-chloro-1-(substituted)-4-(tetrazolo [1,5-a]quinolin-4-yl) azetidin-2-one |

Future Directions and Research Opportunities in Substituted Propylamine Chemistry

Development of Novel and Sustainable Synthetic Routes for Methyl-(3-O-tolyl-propyl)-amine

The synthesis of amines is a cornerstone of organic chemistry, with continuous efforts to improve efficiency and sustainability. ijrpr.com Traditional methods for synthesizing propylamine (B44156) derivatives often involve multi-step processes that may use harsh reagents or generate significant waste. sciencedaily.com Future research will likely focus on developing more direct and environmentally benign routes to this compound.

Key areas for development include:

Catalytic Hydrogenation: The direct formation of amines from amides via hydrogenation is a highly desirable green process, as water is the only byproduct. eurekalert.org Researchers have developed platinum-vanadium bimetallic nanoparticle catalysts that can facilitate amide hydrogenation under mild conditions, such as at 70°C and 30 bar hydrogen pressure, and even at room temperature or ambient pressure. eurekalert.org Applying such catalytic systems to the synthesis of the N-methyl-3-(o-tolyloxy)propanamide precursor could provide a sustainable pathway to the target amine.

Reductive Amination: Reductive amination of aldehydes and ketones is a classical and versatile method for amine synthesis. ijrpr.com A potential route to this compound could involve the reaction of 3-(o-tolyloxy)propanal with methylamine (B109427), followed by reduction. Advances in this area focus on using greener reducing agents and catalytic systems to improve atom economy and reduce waste.

C-H Amination: Direct C-H bond amination represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. ijrpr.com While challenging, the development of catalysts capable of selectively functionalizing a C-H bond in the presence of other reactive groups is a major goal in modern synthetic chemistry. Research into catalysts that could directly couple methylamine with a suitable 3-(o-tolyloxy)propane derivative would be a significant breakthrough.

Biomass-Derived Precursors: A long-term goal for sustainable chemistry is the use of renewable feedstocks. rsc.org Alcohols and amines are common functionalities in biomass, which can be utilized in amination reactions through "hydrogen borrowing" methodologies. rsc.org Exploring pathways from biomass-derived platform chemicals to the tolyl and propylamine moieties could drastically improve the green credentials of the synthesis.

| Synthetic Method | General Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Catalytic Amide Hydrogenation | Reduction of an amide precursor using a catalyst and H2 gas. | High atom economy (water is the only byproduct), potential for mild conditions. | Requires development of highly active and selective catalysts; amide stability can be high. | eurekalert.org |

| Reductive Amination | Reaction of a ketone/aldehyde with an amine, followed by reduction of the intermediate imine/enamine. | Versatile, widely applicable, many available starting materials. | Often requires stoichiometric reducing agents, which can generate waste. | ijrpr.com |

| Transition Metal-Catalyzed Cross-Coupling | Formation of C-N bonds using catalysts (e.g., Buchwald-Hartwig amination). | High efficiency and broad substrate scope. | Often uses expensive metal catalysts and halide substrates, affecting atom economy. | ijrpr.comrsc.org |

| Direct C-H Amination | Formation of a C-N bond by direct functionalization of a C-H bond. | Maximizes atom economy, reduces synthetic steps. | Achieving high selectivity and reactivity remains a significant challenge. | ijrpr.com |

Integration of Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deep understanding of reaction mechanisms and molecular properties is crucial for optimizing syntheses and predicting compound behavior. The integration of advanced spectroscopic techniques and computational chemistry offers a powerful toolkit for studying substituted propylamines like this compound.

Spectroscopic Analysis: High-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. For propylamine derivatives, 1H NMR spectra can be analyzed to determine the chemical environment of protons, with characteristic shifts and splitting patterns based on neighboring groups. docbrown.info For instance, the N-methyl group would appear as a singlet, while the propyl chain protons would exhibit complex multiplets. IR spectroscopy is particularly useful for identifying functional groups, with primary amines showing characteristic twin peaks for N-H stretching vibrations around 3300-3500 cm⁻¹. docbrown.info Advanced techniques like 2D-NMR (COSY, HSQC) can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. Rotational spectroscopy, investigated for propylamine isomers, provides highly accurate data on conformational structures in the gas phase. nih.govacs.org

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are invaluable for studying reaction pathways, transition states, and molecular properties that are difficult to observe experimentally. researchgate.netresearchgate.net Studies on propylamine have used DFT to investigate decomposition mechanisms, calculating activation energies for various pathways. researchgate.netresearchgate.netacs.org For this compound, computational models could be used to:

Predict the most stable conformers and their relative energies. nih.govresearchgate.net

Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Model reaction mechanisms for different synthetic routes to identify rate-limiting steps and potential byproducts.

Investigate the thermochemistry of reactions, such as CO2 capture, which has been studied for related simple amines. missouri.eduacs.org

| Technique | Functional Group / Protons | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| 1H NMR | CH3-N | δ 2.2-2.9 ppm | rsc.org |

| 1H NMR | CH2-N | δ 2.5-3.0 ppm | docbrown.inforsc.org |

| 13C NMR | CH3-N | δ 35-45 ppm | rsc.org |

| 13C NMR | CH2-N | δ 45-55 ppm | rsc.org |

| IR Spectroscopy | N-H Stretch (Primary Amine) | 3300-3500 cm⁻¹ (two bands) | docbrown.info |

| IR Spectroscopy | C-N Stretch | 1000-1250 cm⁻¹ | docbrown.info |

Exploration of New Biological Activities and Therapeutic Applications based on Molecular Mechanisms

Substituted propylamines are a well-established scaffold in medicinal chemistry. Propylamine derivatives are known to act as antihistamines (e.g., chlorpheniramine) and are precursors to important drugs. acs.orgdrugbank.com this compound is structurally related to atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used for treating ADHD. This relationship suggests that its primary biological target might be monoamine transporters.

Future research should focus on:

Target Identification and Validation: The primary research goal would be to confirm the binding affinity and selectivity of this compound for the norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). Further screening against a broad panel of receptors, enzymes, and ion channels could reveal novel "off-target" activities that could be therapeutically relevant. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogues of this compound, researchers can establish clear SAR. This involves modifying the position of the methyl group on the tolyl ring (ortho, meta, para), replacing the tolyl group with other substituted aryl rings, and altering the N-substituent. Such studies are crucial for optimizing potency and selectivity for a desired biological target.

Exploring New Therapeutic Areas: While the link to CNS disorders is clear, the broad biological activity of amine-containing compounds suggests other potential applications. For example, derivatives of natural phenols have shown antibacterial and enzyme-inhibiting properties. mdpi.com The compound could be tested for activity against microbial pathogens, or as an inhibitor of enzymes like urease or α-glucosidase, which are targets for treating ulcers and diabetes, respectively. mdpi.com The vast chemical space of propylamine derivatives holds potential for discovering leads for antiviral, anticancer, or anti-inflammatory agents. acs.orgpeerj.com

| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Monoamine Transporters | Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Depression, ADHD, Anxiety Disorders | drugbank.comnih.gov |

| Histamine Receptors | Histamine H1 Receptor | Allergies, Common Cold | drugbank.com |

| Enzymes | Urease, α-Glucosidase, Acetylcholinesterase | Ulcers, Diabetes, Alzheimer's Disease | mdpi.commdpi.com |

| Microbial Targets | Bacterial Cell Wall Synthesis, Viral Proteins | Bacterial and Viral Infections | acs.orgresearchgate.net |

Application of Green Chemistry Principles in the Synthesis and Derivatization of Amine Compounds

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. sciencedaily.comrsc.org The synthesis of fine chemicals like this compound provides a significant opportunity to implement these principles from the earliest stages of development.

Future research should prioritize:

Solvent Selection: Many traditional organic reactions use hazardous solvents like dichloromethane (B109758) or DMF. rsc.org A key green chemistry goal is to replace these with more benign alternatives. This could include water, bio-based solvents like propylene (B89431) carbonate, or performing reactions under solvent-free conditions, which has been successfully applied to the synthesis of propargylamines. rsc.orgnih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic methods is inherently greener than using stoichiometric reagents, as it reduces waste. rsc.org Developing highly efficient and recyclable catalysts for the key bond-forming steps in the synthesis of this compound is a critical research direction. This includes catalysts for amination, hydrogenation, and coupling reactions. ijrpr.comeurekalert.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. sciencedaily.com Strategies like C-H activation or "hydrogen borrowing" cycles are excellent examples of atom-economical transformations that should be explored. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of catalysts that are highly active under mild conditions is therefore a major focus area for green amine synthesis. eurekalert.org Mechanochemical methods, such as liquid-assisted grinding, can also reduce the need for bulk solvents and high temperatures. acs.org

| Green Chemistry Principle | Application in Synthesis of this compound | Reference |

|---|---|---|

| Waste Prevention | Design syntheses with high atom economy, such as direct amination. | sciencedaily.com |

| Atom Economy | Utilize addition reactions and catalytic cycles (e.g., hydrogen borrowing). | sciencedaily.comrsc.org |

| Less Hazardous Chemical Syntheses | Avoid toxic reagents and solvents; use renewable starting materials. | rsc.org |

| Safer Solvents and Auxiliaries | Replace volatile organic compounds with water, green solvents, or solvent-free conditions. | rsc.orgnih.gov |

| Design for Energy Efficiency | Develop catalysts that function at ambient temperature and pressure. | eurekalert.org |

| Use of Renewable Feedstocks | Source starting materials from biomass instead of petrochemicals. | rsc.org |

| Catalysis | Employ highly selective and recyclable catalysts instead of stoichiometric reagents. | ijrpr.comnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl-(3-O-tolyl-propyl)-amine, and what parameters critically influence reaction yield?

- Methodological Approach :

- Reductive Amination : React 3-O-tolyl-propionaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH₃CN). Monitor pH (6-7) to optimize imine intermediate formation .

- Nucleophilic Substitution : Use 3-O-tolyl-propyl halide (e.g., bromide) and methylamine in a polar aprotic solvent (e.g., DMF) under reflux. Control temperature (60-80°C) to minimize byproducts like dialkylation .

- Critical Parameters : Reaction temperature, stoichiometry of methylamine (excess to prevent side reactions), and solvent polarity. Impurities from incomplete purification (e.g., column chromatography) can reduce yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with predicted shifts (e.g., methyl group at δ ~2.2 ppm, aromatic protons from tolyl at δ ~6.8-7.2 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 178.1 (calculated using MW from ) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Key Considerations :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers away from strong acids/oxidizers (risk of exothermic reactions) .

Advanced Research Questions

Q. How can contradictory data on the boiling point and solubility of this compound be resolved?

- Data Reconciliation Strategies :

- Boiling Point : Literature values (e.g., 326.5°C in ) may vary due to impurities. Perform vacuum distillation (1-5 mmHg) and compare with GC-MS retention times .

- Solubility : Use saturation shake-flask method in buffers (pH 1-13). For example, logP ~2.5 (predicted) suggests higher solubility in organic solvents (e.g., chloroform) than water .

Q. What side reactions occur during alkylation steps, and how can they be suppressed?

- Common Byproducts :

- Dialkylation : Excess methylamine and low temperature (0-5°C) reduce N,N-dimethyl byproduct formation .

- Oxidation : Use inert atmosphere (N₂/Ar) to prevent amine oxidation. Add antioxidants (e.g., BHT) if storing intermediates .

- Optimization : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and quench unreacted halide with aqueous NaHCO₃ .

Q. How does the electron-donating tolyl group influence the amine's basicity compared to analogs like Fluoxetine?

- Electronic Effects :

- The 3-O-tolyl group’s methoxy substituent donates electrons via resonance, increasing the amine’s pKa (predicted ~9.5 vs. Fluoxetine’s pKa ~8.1). Validate via potentiometric titration in 0.1 M KCl .

- Compare with analogs lacking substituents (e.g., propylamine, pKa ~10.6) to isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.